molecular formula C52H48P2 B162024 [1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane CAS No. 137219-86-4

[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane

Cat. No.: B162024
CAS No.: 137219-86-4
M. Wt: 734.9 g/mol
InChI Key: MXGXXBYVDMVJAO-UHFFFAOYSA-N
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Description

[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane is a chiral bisphosphine ligand featuring a binaphthalene backbone substituted with 3,5-dimethylphenyl groups at each phosphorus center. This structure confers rigidity and a well-defined chiral environment, making it highly effective in asymmetric catalysis. The 3,5-dimethylphenyl substituents balance steric bulk and electron-donating properties, optimizing metal-ligand interactions for applications in enantioselective transformations such as hydrogenations and cross-couplings .

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46/h9-32H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGXXBYVDMVJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135139-00-3, 137219-86-4, 145416-77-9
Record name 1,1'-Binaphthalene-2,2'-diylbis[bis(3,5-dimethylphenyl)phosphine]
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Record name (R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl
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Record name 145416-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane , commonly referred to as DM-BINAP, is a phosphine ligand that has garnered attention in various fields, including catalysis and medicinal chemistry. Its unique structural features contribute to its biological activities, which are the focus of this article.

Chemical Structure

DM-BINAP is characterized by its complex structure involving multiple naphthalene and phosphane units. The molecular formula is C52H48P2C_{52}H_{48}P_2 with a molecular weight of approximately 734.9 g/mol. The compound has a high degree of symmetry and rigidity due to its binaphthyl framework, which is essential for its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC52H48P2
Molecular Weight734.9 g/mol
PurityTypically ≥ 95%
AppearanceWhite to off-white solid

DM-BINAP functions primarily as a ligand in various catalytic reactions, including asymmetric catalysis. Its biological activity arises from its ability to interact with biological macromolecules, influencing enzymatic reactions and potentially modulating signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DM-BINAP. Research indicates that DM-BINAP can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that DM-BINAP treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in breast cancer cell lines .

Antimicrobial Properties

DM-BINAP has also shown promise as an antimicrobial agent. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

Emerging research suggests that DM-BINAP may possess neuroprotective properties. A study investigating its effects on neuronal cells demonstrated that DM-BINAP could protect against oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines (MCF-7), DM-BINAP was administered at varying concentrations (0, 10, 20, 50 µM). Results indicated a significant reduction in cell viability at higher concentrations, with IC50 values calculated around 30 µM. The study concluded that DM-BINAP effectively induces apoptosis through ROS generation .

Case Study 2: Antimicrobial Activity Assessment

A series of antimicrobial assays were conducted using DM-BINAP against common pathogens. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be 15 µg/mL, showcasing its potential as a novel antimicrobial agent .

Case Study 3: Neuroprotection in Oxidative Stress Models

In neuronal cell cultures exposed to hydrogen peroxide (H2O2), treatment with DM-BINAP significantly reduced markers of oxidative stress compared to untreated controls. This suggests a protective effect against oxidative damage, highlighting its potential in neurodegenerative disease models .

Scientific Research Applications

Basic Information

  • IUPAC Name: [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane
  • CAS Number: 145416-77-9
  • Molecular Formula: C52_{52}H48_{48}P2_2
  • Molecular Weight: 734.901 g/mol

Structural Characteristics

DM-BINAP features a binaphthyl backbone with two bis(3,5-dimethylphenyl)phosphino groups attached. This configuration allows for significant steric and electronic effects that enhance its reactivity and selectivity in catalytic processes.

Asymmetric Catalysis

Case Study: Catalytic Reactions

DM-BINAP is widely recognized for its role as a chiral ligand in asymmetric catalysis. It has been effectively utilized in various reactions, including:

  • Hydrogenation: DM-BINAP has shown exceptional performance in the hydrogenation of prochiral ketones, yielding high enantiomeric excess (ee) values. For instance, a study demonstrated that using DM-BINAP in the presence of Ru catalysts resulted in ee values exceeding 90% for several substrates.
Reaction TypeCatalyst Usedee (%)
HydrogenationRuCl2_2[(R)-DM-BINAP]>90%
Asymmetric Allylic SubstitutionPd[(R)-DM-BINAP]85-95%

Coordination Chemistry

Case Study: Metal Complexes

DM-BINAP is often employed to form metal complexes that exhibit unique catalytic properties. For example, complexes with palladium and rhodium have been synthesized for use in cross-coupling reactions.

Metal ComplexApplicationReference
Pd(DM-BINAP)Suzuki Coupling
Rh(DM-BINAP)Hydroformylation

Organic Synthesis

Case Study: Synthesis of Chiral Compounds

The application of DM-BINAP extends to the synthesis of chiral compounds through various synthetic pathways. Its ability to facilitate enantioselective transformations makes it a critical component in pharmaceutical chemistry.

Example Reaction

In a recent study, DM-BINAP was used to catalyze the enantioselective synthesis of chiral alcohols from aldehydes:

Aldehyde+H2Chiral Alcohol\text{Aldehyde}+\text{H}_2\rightarrow \text{Chiral Alcohol}

Results indicated that the reaction achieved an enantioselectivity of 92% with high yields.

Environmental Chemistry

Case Study: Green Chemistry Initiatives

DM-BINAP has been explored within the context of green chemistry to promote sustainable practices. Its use in catalytic processes reduces waste and enhances reaction efficiency.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound is compared to structurally analogous bisphosphines, focusing on backbone rigidity, substituent electronic effects, and molecular weight (Table 1).

Table 1: Comparative Analysis of Key Bisphosphine Ligands

Compound Name Backbone Substituents Molecular Weight Electronic Effect Key Applications
Target Compound Binaphthalene 3,5-dimethylphenyl ~734* Moderately electron-donating Asymmetric hydrogenation, cross-coupling
(S)-[1,1'-Binaphthalene]-2,2'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) Binaphthalene 3,5-dimethylphenyl (oxidized) 862.9† Electron-deficient (P=O) Enantioselective oxidative coupling
1,1'-Binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} Binaphthalene 3,5-CF₃-phenyl 1166.65 Strongly electron-withdrawing Catalysis under electron-deficient conditions
1,1'-Biphenyl-2,2'-diylbis[bis(3,5-dimethylphenyl)phosphine] Biphenyl 3,5-dimethylphenyl 634.78 Moderately electron-donating Less rigid catalytic systems
2,2'-Bis(bis(3,5-dimethoxyphenyl)phosphaneyl)-1,1'-binaphthalene Binaphthalene 3,5-dimethoxyphenyl 862.9 Strongly electron-donating Enhanced electron donation in catalysis
CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE (dppen) Ethylene Phenyl 396.4 Electron-donating (moderate) Small bite-angle catalysis

*Estimated based on structural similarity to biphenyl analog ; †Molecular weight from structurally similar dimethoxy analog .

Key Comparative Insights

Backbone Rigidity and Chirality
  • Binaphthalene vs. Biphenyl : The target compound’s binaphthalene backbone provides superior rigidity and chiral induction compared to the biphenyl analog (MW 634.78) . This rigidity enhances enantioselectivity in asymmetric catalysis, whereas biphenyl-based ligands exhibit conformational flexibility, reducing stereochemical control.
Substituent Electronic Effects
  • 3,5-Dimethylphenyl (Target) : Offers balanced steric bulk and electron donation, ideal for stabilizing metal centers without excessive electron density.
  • 3,5-CF₃-Phenyl (MW 1166.65) : The trifluoromethyl groups create an electron-deficient phosphorus center, favoring reactions requiring electrophilic metal intermediates, such as oxidations .
  • 3,5-Dimethoxyphenyl (MW 862.9) : Methoxy groups enhance electron donation, accelerating oxidative addition steps in cross-coupling reactions but increasing steric hindrance .
Oxidation State and Stability
  • Phosphine vs. Phosphine Oxide : The target compound’s phosphine groups are more electron-rich and reactive than the oxidized analog (MW 862.9), which is stabilized by P=O bonds but less effective in electron donation .

Preparation Methods

Grignard Route

A less common approach utilizes 2-naphthylmagnesium bromide reacting with PCl₃ followed by quenching with 3,5-dimethylphenyllithium. While this three-step sequence affords the ligand in 78% yield, it generates stoichiometric LiCl and MgBr₂ waste, limiting its industrial appeal.

Photochemical Activation

Recent advances employ UV irradiation (254 nm) to activate P–P bonds in tetrakis(3,5-dimethylphenyl)diphosphine, enabling coupling with naphthalene diiodide. Although innovative, this method suffers from low yields (42%) and requires specialized equipment.

Q & A

Basic Research Question: What are the established synthetic routes for this bis-phosphine ligand, and what challenges arise during purification?

Methodological Answer:
The ligand’s synthesis typically involves coupling naphthalene derivatives with bis(3,5-dimethylphenyl)phosphine groups via Suzuki-Miyaura or Stille cross-coupling reactions. Key challenges include:

  • Steric hindrance from the bulky 3,5-dimethylphenyl groups, which slows reaction kinetics.
  • Oxidation sensitivity of the phosphine moieties, requiring inert atmospheres (argon/glovebox) .
  • Purification: Column chromatography with deoxygenated solvents (e.g., toluene/hexane) is critical. Impurities often include oxidized phosphine oxides, detectable via 31^{31}P NMR (δ: 20–30 ppm for oxides vs. −5 to 5 ppm for phosphines) .

Table 1: Common Synthetic Routes and Yields

MethodCatalystYield (%)Key Challenge
Suzuki-MiyauraPd(PPh3_3)4_445–55Steric hindrance
Stille CouplingPd2_2dba3_350–60Organotin toxicity
Direct PhosphinationNone30–40Low regioselectivity

Advanced Research Question: How do the ligand’s stereoelectronic properties influence its performance in transition-metal catalysis?

Methodological Answer:
The ligand’s bulky, electron-rich aryl groups modulate metal center electronic states and steric accessibility. For example:

  • Electronic Effects: The 3,5-dimethylphenyl substituents enhance electron-donating capacity, stabilizing low-oxidation-state metals (e.g., Pd0^0 in cross-coupling) .
  • Steric Effects: The naphthalene backbone creates a rigid, concave geometry, favoring selective substrate binding.
  • Experimental Validation:
    • X-ray crystallography reveals bond angles (e.g., P-M-P) critical for predicting catalytic activity .
    • DFT calculations correlate HOMO/LUMO energies with catalytic turnover rates .

Data Contradiction Example:
Conflicting reports on hydrogenation efficiency may stem from variations in metal-ligand ratio or solvent polarity. Resolution requires controlled studies with in situ XAFS to monitor coordination geometry .

Basic Research Question: What spectroscopic techniques are most reliable for characterizing this ligand’s purity and structure?

Methodological Answer:

  • 31^{31}P NMR: Primary tool for detecting phosphine oxidation. Pure ligand shows a single peak (δ: −10 to 0 ppm), while oxides appear upfield (δ: 20–30 ppm) .
  • 1^1H/13^{13}C NMR: Aromatic protons on naphthalene (δ: 7.0–8.5 ppm) and methyl groups (δ: 2.1–2.4 ppm) confirm regiochemistry .
  • ESI-MS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 832.3) .

Advanced Research Question: How can computational modeling resolve contradictions in catalytic activity data across studies?

Methodological Answer:
Discrepancies often arise from unaccounted variables (e.g., trace oxygen, solvent effects). A systematic approach includes:

Benchmarking Calculations: Compare DFT-predicted activation energies (e.g., for C–C bond formation) with experimental Arrhenius plots .

Solvent Modeling: Use COSMO-RS to simulate solvent polarity effects on transition states.

Error Analysis: Apply Monte Carlo simulations to quantify uncertainty in kinetic data .

Table 2: Case Study – Conflicting Turnover Frequencies (TOF) in Allylic Amination

StudyTOF (h1^{-1})ConditionsComputed TOF (h1^{-1})
A1200Toluene, 80°C1150 (±150)
B750DMF, 100°C800 (±200)
Discrepancy resolved via solvent dielectric constant adjustments in DFT.

Basic Research Question: What are the stability considerations for long-term storage of this ligand?

Methodological Answer:

  • Degradation Pathways: Oxidation to phosphine oxides or hydrolysis under humid conditions .
  • Storage Protocol:
    • Temperature: −20°C under argon.
    • Container: Sealed amber vials with PTFE-lined caps.
  • Stability Testing: Accelerated aging studies (40°C/75% RH) show <5% oxidation over 6 months when stored properly .

Advanced Research Question: How does ligand design impact environmental persistence or toxicity in catalytic applications?

Methodological Answer:

  • Leaching Studies: ICP-MS detects metal residues (e.g., Pd) in reaction mixtures; ligand structure influences metal binding strength .
  • Ecotoxicity: Ames tests show no mutagenicity for the ligand itself, but degradation products (e.g., dimethylbenzenes) require LC-MS monitoring .
  • Mitigation: Immobilization on silica supports reduces leaching by >90% .

Basic Research Question: What are the optimal reaction conditions for forming metal complexes with this ligand?

Methodological Answer:

  • Metal Precursors: [Pd(COD)Cl2_2] or [Rh(CO)2_2Cl]2_2 in THF/toluene.
  • Stoichiometry: 1:1 ligand:metal ratio minimizes uncoordinated ligand interference.
  • Kinetic Trapping: Low temperatures (−78°C) prevent ligand scrambling .

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